N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-4-sulfamoylbenzamide
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Overview
Description
N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-4-sulfamoylbenzamide is a complex organic compound that features a pyrrolidine ring, a pyridazine ring, and a benzamide moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-4-sulfamoylbenzamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Pyridazine Ring: Starting with a suitable precursor, the pyridazine ring is constructed through cyclization reactions.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced via nucleophilic substitution reactions.
Coupling with Benzamide: The final step involves coupling the pyridazine-pyrrolidine intermediate with a benzamide derivative under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-4-sulfamoylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-4-sulfamoylbenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-4-sulfamoylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolizines and pyrrolidine-2-one share the pyrrolidine ring structure.
Pyridazine Derivatives: Compounds such as pyridazine-3-carboxylic acid and pyridazine-4-carboxamide are structurally related.
Benzamide Derivatives: Compounds like N-(4-aminophenyl)benzamide and N-(4-methoxyphenyl)benzamide are similar in structure.
Uniqueness
N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-4-sulfamoylbenzamide is unique due to the combination of its three distinct moieties, which confer specific chemical and biological properties. This combination allows for diverse interactions with biological targets, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]-4-sulfamoylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3S/c22-30(28,29)18-9-5-16(6-10-18)21(27)23-17-7-3-15(4-8-17)19-11-12-20(25-24-19)26-13-1-2-14-26/h3-12H,1-2,13-14H2,(H,23,27)(H2,22,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUZGWKKXKGYALA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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